molecular formula C25H18N4O B11994772 N'-(9-Anthrylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide

N'-(9-Anthrylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11994772
M. Wt: 390.4 g/mol
InChI Key: XHCIFAQARFUFDV-WGOQTCKBSA-N
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Description

N’-(9-Anthrylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(9-Anthrylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 9-anthracenecarboxaldehyde with 3-phenyl-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(9-Anthrylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include anthraquinone derivatives, dihydro derivatives, and various substituted hydrazides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-(9-Anthrylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(9-Anthrylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate into DNA, disrupting its structure and function, while the pyrazole ring can interact with various enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological activities and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-(9-Anthrylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide include:

Uniqueness

What sets N’-(9-Anthrylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide apart from these similar compounds is its unique combination of the anthracene moiety, pyrazole ring, and carbohydrazide group

Properties

Molecular Formula

C25H18N4O

Molecular Weight

390.4 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H18N4O/c30-25(24-15-23(27-28-24)17-8-2-1-3-9-17)29-26-16-22-20-12-6-4-10-18(20)14-19-11-5-7-13-21(19)22/h1-16H,(H,27,28)(H,29,30)/b26-16+

InChI Key

XHCIFAQARFUFDV-WGOQTCKBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

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